![molecular formula C3H7N3O3S B153984 N-[(2z)-1,3-Oxazolidin-2-Ylidene]sulfuric Diamide CAS No. 136810-62-3](/img/structure/B153984.png)
N-[(2z)-1,3-Oxazolidin-2-Ylidene]sulfuric Diamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2z)-1,3-Oxazolidin-2-Ylidene]sulfuric Diamide, commonly known as Oxyma, is a chemical compound used in organic synthesis as a coupling reagent. It is a white crystalline powder that is soluble in water and organic solvents. Oxyma is widely used in scientific research, particularly in the field of organic chemistry, due to its ability to facilitate peptide bond formation and other chemical reactions.
Wirkmechanismus
Oxyma works by activating carboxylic acids through the formation of an oxyma ester intermediate. This intermediate is highly reactive and can easily undergo nucleophilic attack by amines, resulting in the formation of a peptide bond. Oxyma also helps to prevent unwanted side reactions by stabilizing the intermediate and preventing it from reacting with other molecules.
Biochemische Und Physiologische Effekte
Oxyma is not known to have any significant biochemical or physiological effects. It is a relatively stable compound that is not metabolized by the body. However, it is important to handle Oxyma with care, as it can be harmful if ingested or inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
Oxyma has several advantages for lab experiments, including its ease of use, cost-effectiveness, and high reactivity. It is also compatible with a wide range of solvents and can be used in both aqueous and organic environments. However, Oxyma has some limitations, including the potential for side reactions and the need for careful handling due to its toxicity.
Zukünftige Richtungen
There are several potential future directions for the use of Oxyma in scientific research. One area of interest is the development of new coupling reagents that are more efficient and have fewer side reactions. Another direction is the use of Oxyma in the synthesis of more complex biomolecules, such as proteins and nucleic acids. Additionally, Oxyma may have potential applications in the development of new drugs and therapies, particularly in the field of peptide-based therapeutics.
Synthesemethoden
Oxyma can be synthesized through a simple reaction between ethyl chloroformate and hydroxylamine sulfate. The resulting product is then purified through recrystallization. The synthesis method is relatively easy and cost-effective, making Oxyma a popular choice for many organic chemists.
Wissenschaftliche Forschungsanwendungen
Oxyma is commonly used in scientific research as a coupling reagent for peptide synthesis. It facilitates peptide bond formation by activating carboxylic acids and promoting nucleophilic attack by amines. This process is essential for the synthesis of peptides, which are important biomolecules used in many biological studies.
Eigenschaften
CAS-Nummer |
136810-62-3 |
|---|---|
Produktname |
N-[(2z)-1,3-Oxazolidin-2-Ylidene]sulfuric Diamide |
Molekularformel |
C3H7N3O3S |
Molekulargewicht |
165.17 g/mol |
IUPAC-Name |
2-(sulfamoylamino)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C3H7N3O3S/c4-10(7,8)6-3-5-1-2-9-3/h1-2H2,(H,5,6)(H2,4,7,8) |
InChI-Schlüssel |
DZVNFECQEPNTMT-UHFFFAOYSA-N |
SMILES |
C1COC(=N1)NS(=O)(=O)N |
Kanonische SMILES |
C1COC(=N1)NS(=O)(=O)N |
Synonyme |
Sulfamide, (4,5-dihydro-2-oxazolyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7',19'-Bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one](/img/structure/B153904.png)
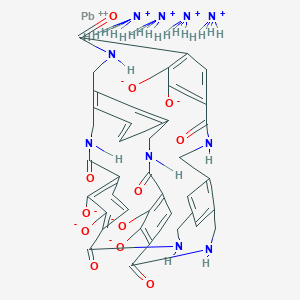
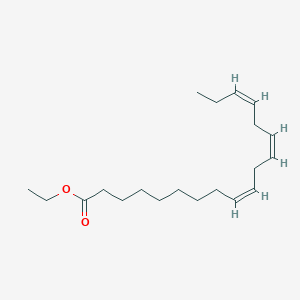
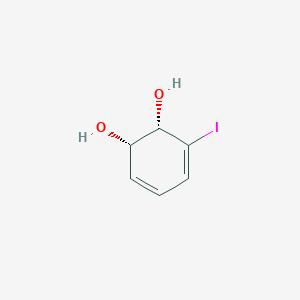

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-12-Acetyloxy-1,2,4-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate](/img/structure/B153920.png)
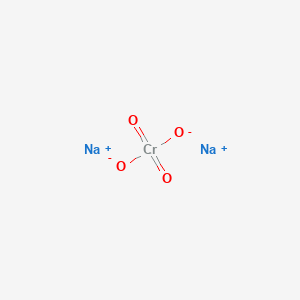
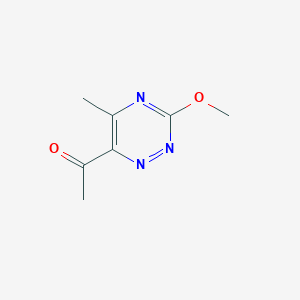
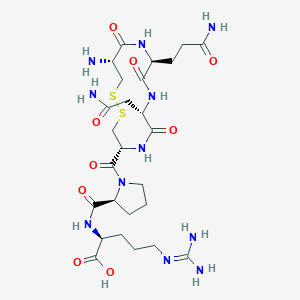
![pyrido[4,3-c]pyridazin-5(6H)-one](/img/structure/B153928.png)
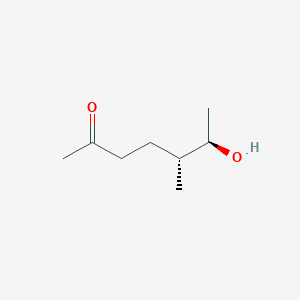
![2,6-Dimethyl-1-oxaspiro[2.5]oct-5-ene](/img/structure/B153936.png)
![Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate](/img/structure/B153938.png)